Fluorescein-NAD+
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Overview
Description
Fluorescein-NAD+ is a fluorescent derivative of nicotinamide adenine dinucleotide. It is primarily used as a substrate for ADP-ribosylation, providing a non-isotopic alternative to radiolabeled nicotinamide adenine dinucleotide for use in poly(ADP-ribose) polymerase assays. This compound allows for the direct measurement of nicotinamide adenine dinucleotide-dependent enzymes, such as poly(ADP-ribose) polymerase, by fluorescence microscopy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fluorescein-NAD+ involves the conjugation of fluorescein to nicotinamide adenine dinucleotide. The process typically includes the following steps:
Activation of Nicotinamide Adenine Dinucleotide: Nicotinamide adenine dinucleotide is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide.
Conjugation with Fluorescein: The activated nicotinamide adenine dinucleotide is then reacted with fluorescein under mild conditions to form Fluorescein-NAD+.
Industrial Production Methods
Industrial production of Fluorescein-NAD+ follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of nicotinamide adenine dinucleotide are activated using industrial-grade coupling reagents.
Conjugation in Large Reactors: The activated nicotinamide adenine dinucleotide is conjugated with fluorescein in large reactors, ensuring consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
Fluorescein-NAD+ undergoes several types of chemical reactions, including:
ADP-Ribosylation: This is the primary reaction where Fluorescein-NAD+ acts as a substrate for ADP-ribosylation by poly(ADP-ribose) polymerase.
Fluorescence Quenching: The fluorescence properties of Fluorescein-NAD+ can be quenched under certain conditions, such as changes in pH or the presence of specific quenching agents.
Common Reagents and Conditions
ADP-Ribosylation: Common reagents include poly(ADP-ribose) polymerase and buffer solutions. The reaction is typically carried out at physiological pH and temperature.
Fluorescence Quenching: Quenching agents such as heavy metals or specific organic molecules can be used under controlled conditions to study the fluorescence properties of Fluorescein-NAD+.
Major Products
The major product formed from the ADP-ribosylation reaction is poly(ADP-ribose), which can be detected and quantified using fluorescence microscopy .
Scientific Research Applications
Fluorescein-NAD+ has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe to study enzyme kinetics and reaction mechanisms.
Biology: Employed in cellular assays to measure the activity of nicotinamide adenine dinucleotide-dependent enzymes.
Medicine: Utilized in diagnostic assays to detect enzyme activity related to diseases such as cancer.
Industry: Applied in the development of high-throughput screening assays for drug discovery
Mechanism of Action
Fluorescein-NAD+ exerts its effects through the following mechanisms:
Substrate for ADP-Ribosylation: It acts as a substrate for poly(ADP-ribose) polymerase, facilitating the transfer of ADP-ribose units to target proteins.
Fluorescence Detection: The fluorescein moiety allows for the detection of enzyme activity through fluorescence microscopy, providing a visual representation of the reaction.
Comparison with Similar Compounds
Fluorescein-NAD+ is unique compared to other similar compounds due to its fluorescent properties and its use as a non-isotopic alternative to radiolabeled nicotinamide adenine dinucleotide. Similar compounds include:
Radiolabeled NAD: Used in traditional assays but involves radioactive materials.
Biotin-NAD: Another derivative used in enzyme assays but lacks the fluorescent properties of Fluorescein-NAD+
Fluorescein-NAD+ stands out due to its ability to provide real-time, non-radioactive detection of enzyme activity, making it a valuable tool in various scientific research applications.
Properties
Molecular Formula |
C56H64N10O22P2 |
---|---|
Molecular Weight |
1291.1 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[(2R,3S,4R,5R)-5-[6-[[2-[6-[6-[[3-carboxy-4-(3-hydroxy-6-oxoxanthen-9-yl)benzoyl]amino]hexanoylamino]hexylamino]-2-oxoethyl]amino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphate |
InChI |
InChI=1S/C56H64N10O22P2/c57-50(75)31-9-8-20-65(25-31)54-48(73)46(71)40(86-54)26-83-89(79,80)88-90(81,82)84-27-41-47(72)49(74)55(87-41)66-29-64-45-51(62-28-63-52(45)66)61-24-43(70)59-18-6-2-1-5-17-58-42(69)10-4-3-7-19-60-53(76)30-11-14-34(37(21-30)56(77)78)44-35-15-12-32(67)22-38(35)85-39-23-33(68)13-16-36(39)44/h8-9,11-16,20-23,25,28-29,40-41,46-49,54-55,71-74H,1-7,10,17-19,24,26-27H2,(H9-,57,58,59,60,61,62,63,67,68,69,70,75,76,77,78,79,80,81,82)/t40-,41-,46-,47-,48-,49-,54-,55-/m1/s1 |
InChI Key |
QHUOJAOGTDUAPK-JDUNSKHUSA-N |
Isomeric SMILES |
C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)NCC(=O)NCCCCCCNC(=O)CCCCCNC(=O)C6=CC(=C(C=C6)C7=C8C=CC(=O)C=C8OC9=C7C=CC(=C9)O)C(=O)O)O)O)O)O)C(=O)N |
Canonical SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)NCC(=O)NCCCCCCNC(=O)CCCCCNC(=O)C6=CC(=C(C=C6)C7=C8C=CC(=O)C=C8OC9=C7C=CC(=C9)O)C(=O)O)O)O)O)O)C(=O)N |
Origin of Product |
United States |
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